(R)-(+)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-ol (SCH 23390) is a synthetic compound classified as a benzazepine derivative. It has played a crucial role in scientific research as a highly potent and selective dopamine D1-like receptor antagonist. Its discovery marked a significant advancement in the study of dopaminergic systems, allowing researchers to differentiate between dopamine receptor subtypes and their respective functions.
The compound falls under the category of benzazepines and is recognized for its role as a pharmacological agent targeting the dopamine D1 receptor. It has been utilized in various scientific studies to understand dopamine receptor dynamics and their implications in mental health conditions.
The synthesis of 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) involves several key steps:
This efficient synthesis process allows for the production of the compound in a form suitable for both in vitro and in vivo studies, particularly in the context of neuroimaging applications .
The molecular structure of 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) features several notable characteristics:
Molecular modeling studies have indicated that the conformation and spatial arrangement of these functional groups significantly influence receptor binding affinity and selectivity .
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) participates in various chemical reactions primarily related to its interactions with dopamine receptors:
These reactions are crucial for understanding how the compound can be utilized therapeutically and its potential side effects .
The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) primarily revolves around its role as a selective antagonist at dopamine D1 receptors:
Research indicates that this mechanism may also contribute to alterations in cognitive function and behavior associated with dopaminergic dysregulation .
The physical and chemical properties of 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) include:
These properties are essential for determining appropriate storage conditions and formulation strategies for research applications .
8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) has several important applications in scientific research:
The compound is systematically named as 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol, hydrochloride, (5R) under International Union of Pure and Applied Chemistry (IUPAC) conventions. Its CAS Registry Number is 128145-75-5, and its molecular formula is C₁₆H₁₆ClNO·HCl, yielding a molecular weight of 310.2 g/mol [1] [6]. The stereochemical descriptor (5R) denotes the absolute configuration at the chiral carbon (C5) within the benzazepine ring. This enantiomeric specificity is critical for biological activity, as the (5R)-form exhibits distinct receptor-binding profiles compared to its (5S)-counterpart [3].
Synonyms include:
Table 1: Key Molecular Attributes
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol, hydrochloride, (5R) |
| Molecular Formula | C₁₆H₁₆ClNO·HCl |
| Molecular Weight | 310.2 g/mol |
| CAS Registry Number | 128145-75-5 |
| Chiral Center | C5 (R-configuration) |
| Topological Polar Surface Area | 32.3 Ų |
X-ray crystallography confirms the tetracyclic structure of the (5R)-enantiomer, comprising a fused benzene and azepine ring system. The benzazepine core adopts a boat-like conformation, with the phenyl ring at C5 occupying an equatorial position relative to the azepine plane [4] [8]. Key crystallographic observations include:
These structural features correlate with enhanced dopamine D1 receptor affinity, as equatorial phenyl orientation optimizes receptor docking [4].
Conformational flexibility of the benzazepine ring significantly influences receptor selectivity. Studies comparing equatorial versus axial phenyl orientations reveal:
Table 2: Conformational Energy Analysis
| Conformation | Relative Energy (kcal/mol) | D1 Receptor Affinity (Ki, nM) |
|---|---|---|
| Equatorial phenyl (trans) | 0.0 (reference) | 0.2–0.3 |
| Axial phenyl (cis) | +3.8 | 3.5–5.0 |
| Half-chair (unbound) | +1.2 | N/A |
Thermodynamic studies further demonstrate that intramolecular hydrogen bonding reduces the free energy of the bioactive conformation by 2.3 kcal/mol, explaining the enhanced stability of the (5R)-enantiomer in aqueous media [8]. This conformational preference is exploited in designing rigidified analogues with improved receptor specificity [4].
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: